N-(2-methoxyethyl)-2-phenoxypropanamide
Description
N-(2-Methoxyethyl)-2-phenoxypropanamide (CAS: 349421-02-9) is an amide derivative characterized by a phenoxy group at the 2-position of the propanamide backbone and a methoxyethyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-10(12(14)13-8-9-15-2)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUYAXTXWOMUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with 2-methoxyethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Activation of 2-phenoxypropanoic acid: This can be achieved using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Amidation: The activated acid chloride is then reacted with 2-methoxyethylamine in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted amides or ethers.
Scientific Research Applications
N-(2-methoxyethyl)-2-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
The amino-fluoro substituent in the third analog introduces hydrogen-bonding capabilities, which may influence receptor binding in kinase inhibition.
Bioactivity Trends: Natural product-derived amides (e.g., Compound 4 from Lycium yunnanense) exhibit significant anti-inflammatory activity, suggesting that the phenoxypropanamide scaffold may be a viable template for anti-inflammatory drug design. The lack of bioactivity data for the target compound highlights a research gap compared to its analogs.
Pharmacological and Industrial Relevance
- Anti-inflammatory Potential: Structural similarities to Compound 4 (IC₅₀ < 17.21 μM) suggest that the target compound merits evaluation in inflammation models.
- Industrial Applications : Methoxyethyl-substituted amides are utilized in advanced material research (e.g., ionic liquids), though the target compound’s industrial uses remain unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
